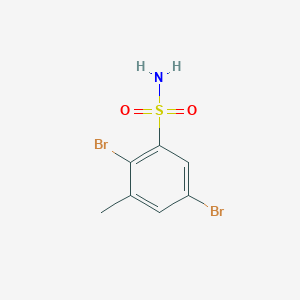

Benzenesulfonamide,2,5-dibromo-N-methyl-

Description

Structural Context within the Halogenated Benzenesulfonamide (B165840) Class

The defining characteristic of Benzenesulfonamide, 2,5-dibromo-N-methyl- is its position within the larger family of halogenated benzenesulfonamides. The sulfonamide functional group (-SO2NHR) is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. nih.govnih.gov The introduction of halogen atoms, in this case, two bromine atoms, onto the benzene (B151609) ring significantly modifies the compound's physicochemical properties.

Halogenation is a common strategy in drug design to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nih.gov The position of the halogen atoms is also critical. In the case of 2,5-dibromo-N-methyl-benzenesulfonamide, the ortho- and para-substitution pattern of the bromine atoms relative to the sulfonamide group influences the electron distribution and conformation of the entire molecule. Research on other halogenated benzenesulfonamides has shown that the halogen atom can orient the benzene ring, which in turn affects the molecule's binding affinity and selectivity for biological targets. nih.gov

Academic Significance and Current Research Trajectories

The academic significance of Benzenesulfonamide, 2,5-dibromo-N-methyl- is primarily as a scaffold for the synthesis of more complex molecules and as a subject for studying structure-activity relationships within the halogenated sulfonamide class. While specific, in-depth research on this exact compound is limited, the broader class of halogenated benzenesulfonamides is an active area of investigation.

Current research trajectories for related compounds include their development as inhibitors of various enzymes, such as carbonic anhydrases. nih.gov In this context, the sulfonamide group acts as a zinc-binding group, while the halogenated benzene ring contributes to the inhibitor's selectivity for different carbonic anhydrase isoforms. nih.gov The design of novel inhibitors often involves modifying the substitution pattern on the benzene ring to achieve desired biological activity. nih.gov

Furthermore, sulfonamide derivatives are being explored for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov The synthesis of novel benzenesulfonamide derivatives, including those with halogen substitutions, is a key strategy in the discovery of new therapeutic agents. nih.gov The general synthetic route to compounds like Benzenesulfonamide, 2,5-dibromo-N-methyl- typically involves the bromination of a benzenesulfonamide precursor, followed by N-methylation. evitachem.com

Detailed research on Benzenesulfonamide, 2,5-dibromo-N-methyl- itself would likely focus on elucidating its specific biological activities, understanding its mechanism of action at a molecular level, and exploring its potential as a building block in the synthesis of new functional materials or pharmaceutical agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2NO2S |

|---|---|

Molecular Weight |

329.01 g/mol |

IUPAC Name |

2,5-dibromo-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7Br2NO2S/c1-4-2-5(8)3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

IBOIWRCCGZVJMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)S(=O)(=O)N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for Benzenesulfonamide, 2,5 Dibromo N Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the structure of organic molecules. For Benzenesulfonamide (B165840), 2,5-dibromo-N-methyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Benzenesulfonamide, 2,5-dibromo-N-methyl- is anticipated to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would show a complex splitting pattern due to the three protons on the dibrominated benzene (B151609) ring. The proton ortho to the sulfonyl group and between the two bromine atoms (at C6) would likely appear as a doublet. The proton at C4, situated between a bromine atom and a hydrogen, would be expected to be a doublet of doublets, and the proton at C3 would also appear as a doublet.

The N-methyl group would present as a singlet in the upfield region of the spectrum. The integration of these signals would correspond to a 3:1:1:1 ratio for the methyl protons to each of the aromatic protons.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H (C6) | 7.8 - 8.2 | d | ~2.5 |

| Aromatic-H (C4) | 7.6 - 7.9 | dd | ~8.5, ~2.5 |

| Aromatic-H (C3) | 7.4 - 7.7 | d | ~8.5 |

| N-CH₃ | 2.6 - 3.0 | s | - |

Note: The exact chemical shifts are predictive and can be influenced by the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For Benzenesulfonamide, 2,5-dibromo-N-methyl-, a total of seven distinct carbon signals are expected. The signals for the two carbons bearing bromine atoms (C2 and C5) would be significantly shifted downfield. The quaternary carbon attached to the sulfonyl group (C1) would also be readily identifiable. The remaining three aromatic carbons would appear in the typical aromatic region, and their assignment could be confirmed using heteronuclear correlation experiments. The N-methyl carbon would be observed in the upfield aliphatic region.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | Not Applicable |

| C (Aromatic) | 120 - 145 |

| N-CH₃ | 25 - 35 |

Note: The exact chemical shifts are predictive and would require experimental verification.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR ROESY) Spectroscopy for Conformation Studies

Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is critical for elucidating its preferred conformation. For Benzenesulfonamide, 2,5-dibromo-N-methyl-, a ROESY experiment would be particularly insightful for understanding the orientation of the N-methyl group relative to the aromatic ring.

A key correlation would be expected between the protons of the N-methyl group and the proton at the C6 position of the aromatic ring. The presence and intensity of this cross-peak would provide direct evidence for the through-space proximity of these groups, suggesting a conformation where the N-methyl group is oriented towards the C6-proton. The absence or weakness of a correlation to the C3-proton would further support this conformational preference. Such studies are vital for understanding the molecule's three-dimensional structure, which can influence its chemical reactivity and biological interactions.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of Benzenesulfonamide, 2,5-dibromo-N-methyl- would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for benzenesulfonamides include the cleavage of the S-N bond and the S-C(aryl) bond, as well as the loss of SO₂. The fragmentation of the N-methyl group is also a possibility.

Expected EIMS Fragmentation Data

| m/z | Proposed Fragment |

| 329/331/333 | [M]⁺ (C₇H₇Br₂NO₂S)⁺ |

| 314/316/318 | [M - CH₃]⁺ |

| 250/252 | [C₆H₃Br₂SO₂]⁺ |

| 156 | [M - SO₂ - Br]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The m/z values reflect the presence of bromine isotopes.

Computational Chemistry and Theoretical Investigations of Benzenesulfonamide, 2,5 Dibromo N Methyl

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

HOMO-LUMO Energy Gap Analysis for Kinetic Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For Benzenesulfonamide (B165840), 2,5-dibromo-N-methyl-, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring and the bromine atoms, while the LUMO would likely be distributed over the sulfonamide group. The calculated HOMO-LUMO energy gap would indicate the molecule's propensity to undergo chemical reactions. A smaller gap suggests that the molecule can be easily polarized and is more reactive. bldpharm.com

Table 1: Illustrative Frontier Molecular Orbital Energies

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. For Benzenesulfonamide, 2,5-dibromo-N-methyl-, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating these as sites for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms, particularly the N-methyl group, identifying them as potential sites for nucleophilic attack. nih.gov This analysis provides critical insights into how the molecule might interact with other chemical species and biological targets. bldpharm.com

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |

| LP (O1) | σ* (S-N) | 5.2 |

| LP (O2) | σ* (S-C) | 4.8 |

| LP (N) | σ* (S-O1) | 2.1 |

Note: The data in this table is illustrative and based on typical values for similar sulfonamide compounds. E(2) represents the stabilization energy.

Topological Studies (ELF, LOL, ALIE, RDG) for Main Binding Areas and Weak Interactions

Topological analyses, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG), offer deeper insights into the nature of chemical bonds and non-covalent interactions.

ELF and LOL: These analyses reveal the regions in a molecule where electron pairs are localized, helping to distinguish between covalent bonds, lone pairs, and delocalized electrons. ijasret.com For Benzenesulfonamide, 2,5-dibromo-N-methyl-, ELF and LOL maps would show high localization around the covalent bonds and the lone pairs of the heteroatoms. researchgate.net

ALIE: The ALIE surface indicates the regions where electrons are most weakly bound, which often correspond to the sites most susceptible to electrophilic attack.

RDG: The RDG analysis is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. nih.gov In the case of the title compound, RDG analysis could reveal weak intramolecular interactions, for instance, between the bromine atoms and the sulfonyl group.

Quantum Mechanical Studies and Theoretical Vibrational Analysis

Theoretical vibrational analysis, performed using quantum mechanical methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For Benzenesulfonamide, 2,5-dibromo-N-methyl-, this analysis would predict characteristic stretching frequencies for the N-H bond (if present in a related primary or secondary sulfonamide), C-H bonds of the benzene ring and methyl group, the S=O double bonds, and the C-S and S-N bonds.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies for Benzenesulfonamide, 2,5-dibromo-N-methyl- are not documented, computational modeling can be a powerful tool in this regard. By creating a library of related molecules with variations in the substitution pattern on the benzene ring or on the sulfonamide nitrogen, and then calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build a quantitative structure-activity relationship (QSAR) model. Such models can predict the biological activity of new, unsynthesized compounds and guide the design of more potent and selective molecules. For benzenesulfonamide derivatives, SAR studies have been crucial in developing inhibitors for enzymes like carbonic anhydrase. rsc.org

Computational Prediction of Pharmacological Parameters (e.g., Drug-likeness)

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacological and pharmacokinetic profile is crucial to de-risk projects and focus resources on candidates with a higher probability of success. In silico methods, which utilize computational models to predict the properties of molecules, have become indispensable tools in this initial evaluation phase. These computational predictions for "Benzenesulfonamide, 2,5-dibromo-N-methyl-" would typically encompass a range of parameters that determine its potential as a drug, including its drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Detailed research findings on the computationally predicted pharmacological parameters of "Benzenesulfonamide, 2,5-dibromo-N-methyl-" are not extensively available in publicly accessible literature. However, based on standard computational chemistry protocols applied to analogous sulfonamide-containing compounds, a series of predictions can be outlined. These predictions are generally derived from the molecule's two-dimensional structure and are calculated using various established algorithms and models.

A fundamental aspect of this computational assessment is the evaluation of drug-likeness . This concept is often guided by rules of thumb, such as Lipinski's Rule of Five, which identifies potential issues with oral bioavailability. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range. For "Benzenesulfonamide, 2,5-dibromo-N-methyl-", these parameters would be calculated to provide a preliminary filter of its potential as an oral drug candidate.

Beyond simple rule-based filters, a more nuanced prediction of a compound's pharmacokinetic profile is sought. This includes quantitative estimates of properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with key metabolic enzymes. For instance, predictions on its potential as a substrate or inhibitor of cytochrome P450 (CYP) isoforms are critical, as these enzymes play a central role in drug metabolism.

The following tables provide an illustrative example of the types of pharmacological parameters that would be computationally predicted for "Benzenesulfonamide, 2,5-dibromo-N-methyl-". It is important to note that this data is representative of a typical computational analysis and is not based on specific published research for this particular molecule.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Benzenesulfonamide, 2,5-dibromo-N-methyl-

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 333.04 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | 3.1 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

| Molar Refractivity | 68.5 cm³ | N/A |

| Polar Surface Area (PSA) | 46.2 Ų | N/A |

Table 2: Predicted ADME and Pharmacokinetic Parameters of Benzenesulfonamide, 2,5-dibromo-N-methyl-

| Parameter | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Bioavailability Score | 0.55 |

These computational predictions, while theoretical, provide valuable initial insights. For "Benzenesulfonamide, 2,5-dibromo-N-methyl-", the illustrative data suggests good potential for oral absorption and the ability to cross the blood-brain barrier. However, the predicted inhibition of key CYP enzymes (CYP2C9 and CYP3A4) would be a significant point of consideration for further development, as it could indicate a potential for drug-drug interactions. Such in silico findings are crucial for guiding the subsequent stages of experimental testing and optimization in the drug discovery process.

Research on Biological Targets and Molecular Interactions of Benzenesulfonamide, 2,5 Dibromo N Methyl Derivatives

Enzyme Inhibition Studies of Sulfonamide Derivatives

Benzenesulfonamide (B165840) derivatives have been extensively studied as inhibitors of a wide range of enzymes due to their structural versatility and ability to interact with different biological targets. The sulfamoyl group (-SO₂NH₂) is a key zinc-binding group (ZBG) that can coordinate with the zinc ions present in the active sites of many metalloenzymes.

Carbonic Anhydrase (CA) Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes crucial for numerous physiological processes, including pH homeostasis and CO₂ transport. acs.org The sulfonamide group is a classic inhibitor of CAs, binding to the catalytic Zn²⁺ ion. The inhibition mechanism involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle. This interaction blocks the enzyme's ability to hydrate (B1144303) carbon dioxide.

N-substituted sulfonamides, including N-methyl derivatives, have been investigated to enhance isoform selectivity. researchgate.net The substituents on the sulfonamide nitrogen can form additional interactions within the active site cavity, influencing both potency and selectivity. For instance, hydrophobic substituents on the sulfonamide moiety tend to occupy the CO₂ binding pocket, while hydrophilic substituents may occupy other pockets within the active site. researchgate.net Studies on various benzenesulfonamide derivatives have shown a wide range of inhibition constants (Ki) against different human CA (hCA) isoforms, such as the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. acs.orgnih.govnih.gov The inhibitory activity is highly dependent on the substitution pattern on the benzene (B151609) ring and the nature of the N-substituent.

| Compound Type | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Reference |

|---|---|---|---|---|---|

| Nitro-phthalimide Benzenesulfonamides | 295-10,000 nM | 1.7-887 nM | Micromolar range | 90-3,746 nM | nih.gov |

| Triazole-Benzenesulfonamides | Medium Potency | Medium Potency | Low nM / sub-nM | Low nM / sub-nM | nih.gov |

| Imide-Benzenesulfonamides | 49 to >10,000 nM | 2.4-4515 nM | 9.7-7766 nM | 14-316 nM | acs.org |

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com Inhibiting these enzymes is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. nih.govyoutube.com

Benzenesulfonamide-based derivatives have emerged as potential inhibitors of these enzymes. For example, a series of benzenesulfonamide-based thiourea (B124793) and thiazolidinone derivatives were synthesized and evaluated for their inhibitory potential. researchgate.net The results indicated that some of these compounds were potent inhibitors of both α-glucosidase and α-amylase, with activity superior to the standard drug, acarbose. researchgate.net The sulfonamide moiety plays a crucial role in the interaction with the enzyme's active site. researchgate.net Studies on fluorinated benzenesulfonic ester derivatives also identified potent α-glucosidase inhibitors, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov The structure-activity relationship suggests that the nature and position of substituents on the benzenesulfonamide scaffold are critical for inhibitory activity.

| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzenesulfonamide-Thiazolidinones | α-Glucosidase & α-Amylase | Potent inhibition, better than acarbose | researchgate.net |

| 6-Sulfonamide-2H-chromenes | α-Amylase | 1.08 - <10 µM | nih.gov |

| Fluorinated Benzenesulfonic Esters | α-Glucosidase | 3.0 - 3.1 µM (most active) | nih.gov |

| Soritin Sulfonamide Derivatives | α-Glucosidase | 3.81 - 265.40 µM | researchgate.net |

Lipoxygenase (LOX) Enzyme Inhibition Mechanisms

Lipoxygenases (LOXs) are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive lipid mediators like leukotrienes and lipoxins, which are involved in inflammatory processes. acs.orgnih.gov Human 5-LOX and 12-LOX are significant therapeutic targets for inflammatory diseases. nih.govnih.gov The inhibition mechanism often involves interaction with the non-heme iron atom in the enzyme's catalytic site or binding to hydrophobic channels.

Benzenesulfonamide derivatives have been developed as potent and selective LOX inhibitors. A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified compounds with nanomolar potency against 12-LOX and high selectivity over other lipoxygenases and cyclooxygenases. acs.orgnih.gov Another study on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides also reported decent inhibitory activity against lipoxygenase. nih.gov The structure-activity relationship studies highlight that specific substitutions on the benzenesulfonamide scaffold are key to achieving high potency and selectivity.

| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-LOX | Nanomolar potency (e.g., 0.24 µM for one derivative) | acs.orgnih.gov |

| N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides | Lipoxygenase | 85.79 - 89.32 µM | nih.gov |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Benzenesulfonamide-based compounds have been explored as cholinesterase inhibitors. For instance, benzenesulfonamide-based thiourea and thiazolidinone derivatives have demonstrated promising inhibition of both AChE and BChE. researchgate.net The inhibitory mechanism involves the ligand binding within the active site gorge of the enzyme, interacting with key amino acid residues and obstructing substrate access.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. cmu.ac.thresearchgate.net This method is instrumental in understanding the structure-activity relationships observed in enzyme inhibition studies and in guiding the design of more potent and selective inhibitors.

For benzenesulfonamide derivatives, docking studies have been crucial in elucidating their interactions with various enzymes. In the case of carbonic anhydrases, docking confirms that the sulfonamide group coordinates with the active site zinc ion, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, dictating isoform selectivity. researchgate.net Similarly, for α-glucosidase, docking studies have shown that benzenesulfonamide derivatives can bind to allosteric sites or near the active site entrance, preventing substrate access or product release. researchgate.netnih.govresearchgate.net Docking of LOX inhibitors has helped to understand how these compounds fit into the hydrophobic substrate-binding pocket and interact with the catalytic iron center. enamine.netmdpi.com

Ligand Binding Site Analysis and Interaction Modes

Analysis of the ligand binding site reveals the specific amino acid residues and molecular forces that govern the protein-ligand interaction. For benzenesulfonamide derivatives targeting α-glucosidase, docking studies have identified key interactions with residues such as ASP215, GLU277, and ARG442. researchgate.net The binding energy values and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts) correlate well with the experimentally observed inhibitory activities. researchgate.net

In the context of LOX inhibition, docking has revealed that inhibitors can bind within a hydrophobic channel. mdpi.com For example, coumarin (B35378) derivatives, which can be structurally related to parts of benzenesulfonamide scaffolds, were shown to form hydrogen bonds with residues like HIS513, GLN514, and ASP766 in the soybean LOX-3 binding site. mdpi.com For hepatitis B virus capsid assembly inhibitors based on a benzenesulfonamide scaffold, docking identified LYS101, GLU138, and ILE180 as key residues for binding. researchgate.net These detailed analyses of interaction modes are essential for the rational design and optimization of new enzyme inhibitors based on the benzenesulfonamide framework.

Identification of Specific Amino Acid Residue Interactions with Biological Targets (e.g., Calcium Channel Proteins)

The efficacy of benzenesulfonamide derivatives is rooted in their precise interactions with biological macromolecules. Docking studies and structural analysis have elucidated how these compounds bind to the active sites of target proteins, such as kinases and metalloenzymes. While specific research on Benzenesulfonamide, 2,5-dibromo-N-methyl- is limited, studies on analogous structures provide significant insight into these molecular interactions.

One key mechanism is the inhibition of carbonic anhydrases (CAs), metalloenzymes that contain a zinc ion (Zn²⁺) in their active site. The sulfonamide group of these derivatives acts as an efficient zinc-binding group (ZBG), coordinating with the zinc ion and inhibiting the enzyme's activity. rsc.org The rest of the molecule, often referred to as the "tail," can form additional interactions with amino acid residues within the active site cavity, influencing potency and selectivity. rsc.org

In the context of anticancer activity, benzenesulfonamide derivatives have been identified as potent kinase inhibitors. For instance, a derivative known as AL106 was studied for its interaction with Tropomyosin receptor kinase A (TrkA), a target in glioblastoma treatment. tuni.fi Molecular docking predicted that AL106 forms crucial stabilizing interactions within the TrkA active site. tuni.fi These include:

Hydrophobic interactions with amino acid residues Tyr359, Ser371, and Ile374. tuni.fi

Charged interactions with Gln369. tuni.fi

Such specific interactions are fundamental to the compound's ability to inhibit the kinase and induce cell death in cancer cells. tuni.fi Although some sulfonamides are known to act as calcium channel inhibitors, detailed reports on the specific amino acid interactions for this target are less common in the available literature. cerradopub.com.br

Investigation of Antidiabetic and Antimicrobial Mechanisms

Derivatives of benzenesulfonamide have been investigated for their potential to treat metabolic and infectious diseases.

Antidiabetic Mechanisms: Benzenesulfonamide derivatives are structurally similar to sulfonylureas, a class of well-established antidiabetic drugs. nih.gov Research has shown that novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives exhibit significant hypoglycemic activity in animal models of diabetes. nih.govnih.gov The proposed mechanism is analogous to that of sulfonylureas, which involves stimulating insulin (B600854) secretion from pancreatic β-cells. nih.gov

Structure-activity relationship studies have highlighted the importance of the substitution pattern on the benzenesulfonamide core. A study on N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed that the introduction of a 2,5-dichloro group on the phenyl sulfonyl moiety enhanced the antidiabetic activity. nih.gov This suggests that halogen substitutions at the 2 and 5 positions, such as in the subject compound, could be favorable for this biological effect. Conversely, substitutions at the 4-position of the phenylsulfonyl group were found to reduce antidiabetic potential, possibly due to steric hindrance that prevents effective interaction with the target receptor. nih.gov

Antimicrobial Mechanisms: The antimicrobial potential of benzenesulfonamide derivatives is often linked to the inhibition of carbonic anhydrases in pathogens like Vibrio cholerae. researchgate.net These enzymes are crucial for the pathogen's physiological processes. rsc.org By inhibiting these enzymes, the compounds can interfere with the growth or pathogenicity of the microorganism. rsc.org

Research into new 4-thiazolone-based benzenesulfonamides demonstrated activity against various bacterial strains. rsc.org Similarly, other studies have synthesized and tested novel benzenesulphonamide carboxamides, identifying compounds with potent activity against E. coli, S. aureus, P. aeruginosa, and S. typhi. nih.gov The mechanism for this broad activity is often attributed to the inhibition of essential bacterial enzymes. nih.gov

Exploration of Cytotoxic Effects and Anticancer Potential

A significant body of research has focused on the cytotoxic and anticancer properties of benzenesulfonamide derivatives against various human cancer cell lines. These compounds exert their effects through multiple mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (like CA IX and CA XII) and receptor tyrosine kinases. rsc.orgtuni.finih.gov

The inhibition of CA IX, which is overexpressed in many hypoxic tumors, is a key anticancer strategy. nih.gov This enzyme helps cancer cells survive in an acidic tumor microenvironment; its inhibition can disrupt pH regulation, leading to reduced cell proliferation and survival. nih.gov

Numerous studies have synthesized novel benzenesulfonamide derivatives and evaluated their in-vitro cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is a common metric for this activity. For example, a study on sulfonamide derivatives against breast cancer (MDA-MB-468, MCF-7) and cervical cancer (HeLa) cells found IC₅₀ values below 30 µM for the highly responsive MDA-MB-468 cell line. nih.gov Another derivative, 2,5-Dichlorothiophene-3-sulfonamide, showed potent activity against HeLa, MDA-MB231, and MCF-7 cells, with its function linked to DNA interaction. nih.gov

The substitution pattern on the benzenesulfonamide ring significantly influences cytotoxic potency. In one series, compounds with a fluorine or chlorine atom on the phenyl ring were the most cytotoxic. nih.gov In another series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, a 2-methyl substitution on the benzenesulfonamide ring was shown to enhance antiproliferative activity. core.ac.uk

The tables below summarize the cytotoxic activities of various benzenesulfonamide derivatives against several human cancer cell lines as reported in the literature.

Cytotoxic Activity of Benzenesulfonamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Source |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | GI₅₀ | 7.2 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast) | GI₅₀ | 4.62 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | GI₅₀ | 7.13 | nih.gov |

| N-phenylurea sulfonamides | MDA-MB-468 (Breast) | IC₅₀ | < 30 | nih.gov |

| N-phenylurea sulfonamides | MCF-7 (Breast) | IC₅₀ | < 128 | nih.gov |

| N-phenylurea sulfonamides | HeLa (Cervical) | IC₅₀ | < 360 | nih.gov |

| Benzenesulfonamide-imidazole derivative | IGR39 (Melanoma) | EC₅₀ | 27.8 | mdpi.com |

| Benzenesulfonamide-imidazole derivative | MDA-MB-231 (Breast) | EC₅₀ | 20.5 | mdpi.com |

| 3-Chloro-2-methylbenzene sulfonamide analog (6d) | MDA-MB-231 (Breast) | IC₅₀ | 30.4 | core.ac.uk |

| 4-methoxy benzenesulfonamide analog (5i) | SK-N-MC (Neuroblastoma) | IC₅₀ | 24.9 | core.ac.uk |

| Benzenesulfonamide derivative (AL106) | U87 (Glioblastoma) | IC₅₀ | 58.6 | tuni.fi |

Advanced Analytical Methodologies for Benzenesulfonamide, 2,5 Dibromo N Methyl Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For a substituted benzenesulfonamide (B165840) like 2,5-dibromo-N-methyl-benzenesulfonamide, various chromatographic techniques are indispensable for both qualitative and quantitative assessment.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of a chemical reaction and performing preliminary purity checks. scispace.com In the synthesis of Benzenesulfonamide, 2,5-dibromo-N-methyl-, TLC can be used to track the consumption of starting materials and the formation of the desired product.

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For instance, in the analysis of benzenesulfonamide, a specific Rf value has been reported. researchgate.net

A typical TLC analysis involves spotting a small sample onto a silica gel plate (e.g., Silica gel 60 F254), which is then placed in a sealed chamber with a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For sulfonamides, solvent systems often consist of a mixture of polar and non-polar solvents. After the solvent front has moved up the plate, the plate is dried and visualized, commonly under UV light at 254 nm, where UV-active compounds appear as dark spots. The comparison of the Rf values of the reaction mixture with those of the starting materials and a pure reference standard of the product confirms the reaction's progress and the purity of the isolated compound. mdpi.com

Table 1: Hypothetical TLC Parameters for Monitoring the Synthesis of Benzenesulfonamide, 2,5-dibromo-N-methyl-

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v) |

| Detection | UV light at 254 nm |

| Analyte | Rf Value (Hypothetical) |

| 2,5-Dibromobenzenesulfonyl chloride (Starting Material) | ~ 0.75 |

| Methylamine (B109427) (Starting Material) | ~ 0.10 (may require derivatization or staining) |

| Benzenesulfonamide, 2,5-dibromo-N-methyl- (Product) | ~ 0.50 |

High Performance Liquid Chromatography (HPLC) for Purity Verification

High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative technique used for verifying the purity of a synthesized compound. It offers higher resolution, sensitivity, and reproducibility compared to TLC. A validated HPLC method can accurately determine the percentage of the main compound and detect any impurities. nih.gov

For a compound like Benzenesulfonamide, 2,5-dibromo-N-methyl-, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte has maximum absorbance. The selectivity and accuracy of the method are crucial, with recovery values typically expected to be in the range of 99.9-100.9% for an accurate method. nih.gov

Table 2: Typical HPLC Parameters for Purity Verification

| Parameter | Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Sample Analysis

Gas Chromatography (GC) is a powerful analytical technique suitable for compounds that are volatile or can be made volatile through derivatization. nih.gov Given the structure of Benzenesulfonamide, 2,5-dibromo-N-methyl-, it may have sufficient thermal stability and volatility for direct GC analysis. However, GC is more commonly coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. For halogenated compounds, a specific detector like a halogen-specific detector (XSD) can be used, which offers high selectivity for chlorine and bromine atoms. nih.gov The GC-MS analysis of benzenesulfonamide, for example, shows a characteristic molecular ion peak which confirms its identity. researchgate.net For isomers of halogenated compounds, specialized columns such as those with a trifluoropropyl methyl polysiloxane stationary phase may be required to achieve resolution. nih.gov

Table 3: Illustrative GC-MS Parameters for Analysis

| Parameter | Description |

| GC System | Agilent 6890 or similar |

| Column | DB-5 (30 m x 0.25 mm i.d. x 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Quadrupole MS |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu |

Liquid Chromatography (LC) for Sample Analysis

Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is one of the most powerful and versatile techniques for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. ddtjournal.com This method is highly sensitive and selective, making it ideal for detecting and quantifying trace levels of compounds in complex matrices. mdpi.com

For Benzenesulfonamide, 2,5-dibromo-N-methyl-, an LC-MS/MS method would provide both retention time data from the LC separation and mass-to-charge ratio data from the MS, enabling unambiguous identification. Electrospray ionization (ESI) is a common ionization technique for such molecules. ddtjournal.com The separation of halogenated isomers can be challenging, but specialized columns, such as those coated with C70-fullerene, have been shown to effectively separate halogenated benzenes based on halogen–π interactions. rsc.org The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), which significantly enhances selectivity and sensitivity by monitoring a specific fragmentation transition of the parent ion to a product ion. nih.gov

Development of Quantitative Analytical Methods

The development of a quantitative analytical method is essential for quality control and stability studies. Such a method must be validated to ensure it is reliable, accurate, and reproducible. The validation process typically follows guidelines from the International Council for Harmonisation (ICH).

For Benzenesulfonamide, 2,5-dibromo-N-methyl-, a quantitative method would likely be based on HPLC-UV or, for higher sensitivity, LC-MS/MS. The validation would involve assessing several key parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a correlation coefficient (r or R²) greater than 0.99. mdpi.commdpi.com

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments where a known amount of the analyte is added to a sample matrix. Recoveries are often expected to be within a range of 80-120%. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Table 4: Hypothetical Validation Parameters for a Quantitative LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range | 1 - 100 ng/mL | Achieved |

| Correlation Coefficient (R²) | > 0.99 | 0.9995 |

| Accuracy (Recovery) | 85% - 115% | 92.5% - 108.3% |

| Intra-day Precision (RSD) | < 15% | < 4.5% |

| Inter-day Precision (RSD) | < 15% | < 5.0% |

| Limit of Quantitation (LOQ) | - | 1 ng/mL |

This rigorous validation ensures that the analytical method is suitable for its intended purpose, such as the routine quality control of Benzenesulfonamide, 2,5-dibromo-N-methyl- in a manufacturing setting.

Future Research Directions and Emerging Applications of Benzenesulfonamide, 2,5 Dibromo N Methyl

Exploration of Novel and Greener Synthetic Pathways

The traditional synthesis of benzenesulfonamide (B165840) derivatives often involves reagents and conditions that are not environmentally benign, such as the use of chlorosulfonic acid or phosphorus oxychloride. nih.govresearchgate.net Future research must prioritize the development of novel and greener synthetic methodologies for Benzenesulfonamide, 2,5-dibromo-N-methyl-. The focus should be on improving efficiency, reducing waste, and minimizing the use of hazardous substances.

Key areas for exploration include:

Catalytic Approaches: Investigating transition-metal-catalyzed C-H activation or cross-coupling reactions to introduce the bromo- and sulfonamide functionalities with greater atom economy.

Flow Chemistry: Developing continuous flow processes that offer enhanced safety, better reaction control, and easier scalability compared to traditional batch methods.

Alternative Solvents: Exploring the use of green solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents like chloroform. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields and product purity.

The adoption of these greener pathways would not only align with the principles of sustainable chemistry but could also lead to more cost-effective and efficient production of this versatile compound.

Rational Design and Synthesis of Advanced Derivatives with Tuned Bioactivity

The benzenesulfonamide framework is a cornerstone in drug discovery. The rational design of advanced derivatives of Benzenesulfonamide, 2,5-dibromo-N-methyl- is a promising direction for developing new therapeutic agents. By modifying the core structure, researchers can fine-tune its biological activity, selectivity, and pharmacokinetic properties.

Recent studies on other benzenesulfonamide derivatives highlight the potential of this approach. For instance, novel aryl thiazolone–benzenesulfonamides have been designed and synthesized as selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. rsc.org Similarly, other substituted benzenesulfonamide derivatives have been developed as potent androgen receptor (AR) antagonists, offering a therapeutic strategy for prostate cancer. nih.gov

Future research on Benzenesulfonamide, 2,5-dibromo-N-methyl- could leverage these insights to explore its potential in oncology and other therapeutic areas. The strategic placement of the dibromo and N-methyl groups provides a unique starting point for creating libraries of novel compounds with potentially enhanced efficacy and target specificity.

Table 1: Examples of Bioactive Benzenesulfonamide Derivatives

| Derivative Class | Therapeutic Target | Key Findings |

|---|---|---|

| Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Showed significant inhibitory effect against breast cancer cell lines (MDA-MB-231 and MCF-7) and excellent, selective enzyme inhibition. rsc.org |

| Substituted benzenesulfonamides | Androgen Receptor (AR) | Acted as AR antagonists, with lead compounds effectively suppressing tumor growth in vivo and showing activity against resistance-mutated AR. nih.gov |

Applications in Materials Science and Polymer Chemistry

While primarily explored for its biological potential, the structural features of Benzenesulfonamide, 2,5-dibromo-N-methyl- suggest possible applications in materials science and polymer chemistry. The presence of two bromine atoms makes it a candidate for use as a monomer in polycondensation reactions or as an additive to impart specific properties to polymers, such as flame retardancy. The aromatic rings and the polar sulfonamide group could contribute to thermal stability and specific intermolecular interactions within a polymer matrix.

Although direct applications in this field are not yet established, the intersection of sulfonamide chemistry and polymer science is an area of active interest. A review on N-halo reagents, for example, was dedicated to a founder of polymer chemistry in Iran, underscoring the conceptual links between these fields. ics-ir.org Future research could focus on synthesizing novel polymers incorporating the 2,5-dibromo-N-methyl-benzenesulfonamide unit to explore new materials with unique optical, thermal, or electronic properties.

Development of New N-Halo Reagents and their Applications in Organic Synthesis

A significant future application lies in the development of new N-halo reagents derived from Benzenesulfonamide, 2,5-dibromo-N-methyl-. N-halo compounds, particularly N-halo sulfonamides, are versatile and powerful reagents in modern organic synthesis. ics-ir.org The reactivity of the nitrogen-halogen (N-X) bond allows these reagents to participate in a wide array of chemical transformations. ics-ir.org

Depending on the reaction conditions, N-halo reagents can generate highly reactive intermediates such as halogen cations, radicals, or anions, making them useful for: ics-ir.org

Halogenation of saturated and unsaturated compounds

Oxidation of alcohols and other functional groups

Deprotection and protection of functional groups

Epoxidation and aziridination of alkenes

By converting Benzenesulfonamide, 2,5-dibromo-N-methyl- into its N-chloro, N-bromo, or N-iodo counterparts, researchers could create a new class of reagents. The electronic effects of the two bromine atoms on the benzene (B151609) ring could modulate the reactivity of the N-X bond, potentially leading to reagents with unique selectivity and efficiency for specific organic transformations. This represents a fertile ground for discovering novel synthetic methodologies. ics-ir.org

Table 2: Common Applications of N-Halo Reagents in Organic Synthesis

| Reaction Type | Description |

|---|---|

| Halogenation | Introduction of halogen atoms to various organic substrates. ics-ir.org |

| Oxidation | Conversion of functional groups, such as alcohols to aldehydes or ketones. ics-ir.org |

| Group Protection/Deprotection | Protection or removal of protecting groups from amines, alcohols, and thiols. ics-ir.org |

| Cyclization Reactions | Formation of cyclic structures like epoxides and aziridines. ics-ir.org |

Integration of Advanced Computational Modeling for Mechanism Prediction and Rational Drug Design

The future development of Benzenesulfonamide, 2,5-dibromo-N-methyl- and its derivatives will be significantly accelerated by the integration of advanced computational modeling. jddhs.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are transforming drug discovery from a trial-and-error process to a more rational and efficient workflow. jddhs.comrjpbr.com

For Benzenesulfonamide, 2,5-dibromo-N-methyl-, computational tools can be applied to:

Predict Biological Targets: Use molecular docking and virtual screening to identify potential protein targets (e.g., kinases, enzymes) with high binding affinity. rjpbr.comnih.gov

Optimize Lead Compounds: Employ MD simulations and free energy calculations to understand the molecular interactions between the compound and its target, guiding the design of derivatives with improved potency and specificity. nih.gov

Predict Pharmacokinetics and Toxicity: Utilize machine learning and AI-driven models to forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to identify promising candidates early in the drug design process. rsc.orgnih.gov

Elucidate Reaction Mechanisms: Apply computational enzymology to model how the compound or its derivatives interact with enzymes at a quantum mechanical level, providing deep insights into catalytic pathways. nih.gov

This convergence of computational prediction and experimental validation promises a more precise, cost-effective, and rapid path to unlocking the full therapeutic and chemical potential of this compound and its future derivatives. jddhs.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2,5-dibromo-N-methylbenzenesulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via bromination of N-methylbenzenesulfonamide using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric control of brominating agents. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity is validated via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substitution patterns (e.g., bromine positions) and confirm N-methylation.

- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretching (~1350 cm) and N-H vibrations (~3300 cm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z ~328.85).

- X-ray Crystallography : SHELXL refinement resolves structural ambiguities, with validation using R-factor metrics and the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., electron density ambiguities) be resolved during structural determination?

- Methodological Answer :

- Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters for heavy atoms (bromine).

- Check for twinning using PLATON or ROTAX; apply TWIN/BASF commands if twinning is detected.

- Validate hydrogen bonding and packing via Mercury software, cross-referencing with similar sulfonamide structures .

Q. What experimental models are suitable for investigating the bioactivity of 2,5-dibromo-N-methylbenzenesulfonamide?

- Methodological Answer :

- In Vitro : THP-1 macrophage assays (e.g., nitric oxide inhibition) with inhibitor controls (e.g., benzenesulfonamide derivatives at 56 nM) .

- In Vivo : Streptozotocin-induced diabetic rodent models to assess insulin sensitivity via liver glycogen deposition and ACE2/Ang(1–7)/PI3K/AKT/mTOR pathway modulation .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ constants) with bioactivity. For example, electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance enzyme inhibition.

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like β-tubulin or phospholipase A2 (cPLA2) .

Q. What strategies address contradictions in radical trapping data when using sulfonamide derivatives?

- Methodological Answer :

- Spin Trapping Validation : Pair electron paramagnetic resonance (EPR) with competitive inhibitors (e.g., TEMPO) to confirm specificity for superoxide radicals.

- Kinetic Analysis : Monitor reaction half-lives under varying pH (5.0–7.4) to differentiate between sulfonamide reactivity and solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.